2-(4-Nitrophenoxy)butanoic acid

Descripción

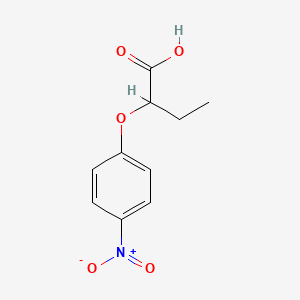

Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-nitrophenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-2-9(10(12)13)16-8-5-3-7(4-6-8)11(14)15/h3-6,9H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPBRRZJQNAFLIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589729 | |

| Record name | 2-(4-Nitrophenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120552-01-4 | |

| Record name | 2-(4-Nitrophenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Nitrophenoxy)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context and Emergence in Chemical Sciences Research

The historical trajectory of 2-(4-Nitrophenoxy)butanoic acid is intrinsically linked to the broader exploration of phenoxyalkanoic acids, a class of compounds that rose to prominence in the mid-20th century. Initial investigations into these molecules were largely driven by the discovery of their potent herbicidal activities. Compounds such as 2,4-dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA) were introduced in the 1940s and became foundational in agricultural science for their ability to selectively control broad-leaf weeds. wikipedia.orgfrontiersin.org The synthesis and study of phenoxyalkanoic acids were further propelled by the work of researchers like William Templeman at ICI's Jealott's Hill research center, who investigated the effects of auxins on plant growth, ultimately leading to the development of these synthetic herbicides. wikipedia.org

While the early focus was on agrochemicals, the versatile structure of the phenoxyalkanoic acid scaffold later captured the attention of medicinal chemists. The core structure was recognized as a valuable pharmacophore, leading to the investigation of numerous derivatives for potential therapeutic applications. A notable example is the development of fibrates, a class of lipid-modifying agents, which share structural similarities with phenoxyalkanoic acids. researchgate.net The specific emergence of this compound in the scientific literature is less pronounced than its more famous relatives. Its presence is often noted in chemical databases and supplier catalogs, indicating its availability for research purposes. uni.lunih.gov However, dedicated early research focusing solely on this compound is not extensively documented, suggesting it may have been synthesized as part of broader studies on structure-activity relationships within the phenoxyalkanoic acid class or as a potential intermediate in the synthesis of more complex molecules.

Scope and Significance Within Contemporary Chemical Biology and Medicinal Chemistry Frameworks

In the landscape of modern chemical biology and medicinal chemistry, 2-(4-Nitrophenoxy)butanoic acid and its structural analogs are explored for their potential to interact with various biological targets. The significance of this class of compounds extends from metabolic diseases to cancer research.

Phenoxyacetic acid derivatives have been identified as promising agonists for the free fatty acid receptor 1 (FFA1), a G-protein coupled receptor that plays a role in stimulating insulin (B600854) secretion, making it a target for the treatment of type 2 diabetes. nih.govnih.gov Research in this area has led to the design and synthesis of various phenoxyacetic acid derivatives with potent agonistic activity. nih.gov While direct studies on this compound as an FFA1 agonist are not prominent, its structural similarity to active compounds suggests a potential avenue for investigation.

Furthermore, the "phenoxy" motif is present in compounds that have been studied for their anti-inflammatory and anticancer properties. chemimpex.com For instance, a related compound, 2-Methyl-2-(4-nitrophenoxy)propanoic acid, has been synthesized and characterized as a bioisostere of clofibric acid, a lipid-lowering agent, indicating the interest in nitrophenoxy structures for modulating biological activity. researchgate.net The nitro group, in particular, is a versatile functional group in medicinal chemistry, often used to modulate electronic properties and metabolic stability, or as a precursor for an amino group which can be further functionalized.

The butyric acid side chain also holds significance. Butyrate is a short-chain fatty acid known to have various biological effects, including the inhibition of histone deacetylases (HDACs), which is a target for cancer therapy. While this compound itself is not a known HDAC inhibitor, its structural components are relevant to contemporary drug discovery frameworks.

A summary of the research areas for related phenoxyalkanoic acids is presented below:

| Research Area | Application/Target | Related Compounds |

| Metabolic Diseases | Free Fatty Acid Receptor 1 (FFA1) Agonists for Type 2 Diabetes | Phenoxyacetic acid derivatives |

| Cardiovascular Disease | Antidyslipidemic Activity | 2-Methyl-2-(4-nitrophenoxy)propanoic acid (as a bioisostere of clofibric acid) |

| Oncology | Anticancer Properties | Various phenoxy-containing compounds |

| Agrochemicals | Herbicides, Plant Growth Regulators | 2,4-D, MCPA, 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butyric acid |

Structural Features and Nomenclature Within Phenoxyalkanoic Acid Classifications

Established Synthetic Routes and Key Chemical Transformations

The construction of this compound and its analogues relies on a series of well-established organic reactions. These include the formation of the ether linkage, modifications of the aliphatic acid chain, and the introduction or transformation of the nitro group on the aromatic ring.

Etherification Reactions for Phenoxy Linkage Formation

The central structural feature of this compound is the phenoxy ether bond. The most common and direct method for forming this type of linkage is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.

For the synthesis of this compound, this would typically involve the reaction of 4-nitrophenate (the conjugate base of 4-nitrophenol) with an ester of 2-halobutanoic acid, such as ethyl 2-bromobutanoate. The phenoxide, generated by treating 4-nitrophenol (B140041) with a suitable base like sodium hydride or potassium carbonate, acts as the nucleophile, displacing the bromide ion from the alpha-position of the butanoate ester. The final step is the hydrolysis of the resulting ester to yield the desired carboxylic acid. The use of an ester derivative of 2-bromobutanoic acid is often preferred over the free acid to avoid side reactions, as the carboxylate form of the acid is also a competing nucleophile.

Table 1: Williamson Ether Synthesis for this compound Precursor

| Reactant 1 | Reactant 2 | Base | Product |

|---|

Functional Group Interconversions on the Butanoic Acid Moiety

Functional group interconversions are crucial for introducing chemical diversity and for arriving at the final desired structure from various precursors. solubilityofthings.com These transformations allow chemists to modify molecular structures to achieve specific properties. solubilityofthings.com For the butanoic acid portion of the molecule, several interconversions are synthetically relevant.

From Nitriles: An alternative synthesis could start with the etherification of 4-nitrophenol with 2-bromobutyronitrile to form 2-(4-nitrophenoxy)butanenitrile. The nitrile group can then be hydrolyzed under acidic or basic conditions to the carboxylic acid.

From Alcohols: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). imperial.ac.uk This would yield 2-(4-nitrophenoxy)butan-1-ol, an analogue of the target compound. Conversely, the oxidation of a precursor alcohol, if the synthesis started from a different route, could form the carboxylic acid. Primary alcohols can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). fiveable.me

Esterification: The carboxylic acid can be converted to various esters (e.g., methyl, ethyl, or butyl butyrates) through Fischer esterification with the corresponding alcohol under acidic catalysis. nih.gov This is often done to protect the carboxylic acid group during other reaction steps or to modify the compound's physical properties, such as solubility. nih.gov

Nitro Group Introduction and Modification Strategies

The nitro group is a key functional group that strongly influences the electronic properties of the aromatic ring. nih.gov It is typically introduced via electrophilic aromatic substitution.

Nitration: The most direct method for introducing a nitro group onto the aromatic ring is through nitration using a mixture of concentrated nitric acid and sulfuric acid. libretexts.org If the starting material were 2-phenoxybutanoic acid, this reaction would yield a mixture of isomers. The phenoxy group is an ortho-, para-director; therefore, the reaction would produce both 2-(2-nitrophenoxy)butanoic acid and the desired this compound. These isomers would then need to be separated, often by crystallization or chromatography. libretexts.org

Oxidation of an Amino Group: An alternative, though less direct, route involves the oxidation of a corresponding amino group. For instance, 2-(4-aminophenoxy)butanoic acid could be oxidized to the nitro compound using a potent oxidizing agent like trifluoroperoxyacetic acid. libretexts.org This strategy is particularly useful when the desired isomer is difficult to obtain or separate via direct nitration. libretexts.org

Advanced Synthetic Techniques and Process Optimization

To overcome the limitations of traditional batch synthesis, such as safety concerns with highly exothermic reactions like nitration and challenges in scalability, advanced techniques like continuous flow synthesis are being increasingly adopted. nih.govnih.gov

Continuous Flow Synthesis for Enhanced Efficiency and Selectivity

Continuous flow chemistry offers significant advantages, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety, particularly for hazardous reactions. nih.govnih.gov

Nitration reactions are notoriously exothermic and can pose a significant risk of thermal runaway in large-scale batch reactors. nih.gov By performing these reactions in a microreactor or a flow system, the small reaction volume and high surface-area-to-volume ratio allow for rapid heat dissipation, preventing dangerous temperature spikes. nih.govresearchgate.net This leads to a safer process with potentially higher yields and selectivity. A study on the continuous flow synthesis of 3-amino-4-alkoxybenzoic acid demonstrated that shifting from a batch to a continuous process for the nitration step shortened the reaction time from 8 hours to just 36 minutes and increased the yield from 87.8% to 95.2%. researchgate.net Similarly, the synthesis of other nitroaromatic compounds has been successfully and safely achieved using continuous flow platforms, highlighting the potential for applying this technology to the production of this compound. researchgate.netresearchgate.net

Table 2: Comparison of Batch vs. Continuous Flow for Nitration (Illustrative Example)

| Parameter | Batch Process | Continuous Flow Process | Reference |

|---|---|---|---|

| Reaction Time | 8 hours | 36 minutes | researchgate.net |

| Yield | 87.8% | 95.2% | researchgate.net |

| Safety | High risk of thermal runaway | Enhanced safety, better heat control | nih.gov |

| Scalability | Difficult, requires large reactors | Easier, by operating for longer times | nih.gov |

Catalytic Hydrogenation and Other Reduction Strategies for Nitroaryl Groups

The reduction of the aromatic nitro group to an amine is a fundamental transformation that yields 2-(4-aminophenoxy)butanoic acid, a valuable intermediate for further chemical modifications.

Catalytic Hydrogenation: This is one of the most common methods for reducing nitro groups. The reaction is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst. masterorganicchemistry.com Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. masterorganicchemistry.com This method is generally clean and high-yielding. Continuous flow hydrogenation, for instance using an H-Cube® reactor, has been shown to be highly efficient for such reductions. nih.gov A kinetic study of the continuous hydrogenation of the related compound 2-(4-nitrophenyl)butanoic acid has been performed in a micropacked-bed reactor, demonstrating the applicability of this advanced technique. researchgate.net

Metal/Acid Reductions: A classic alternative to catalytic hydrogenation is the use of a metal in acidic conditions, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). masterorganicchemistry.com These reagents are effective and inexpensive, making them suitable for large-scale industrial synthesis.

Table 3: Common Methods for the Reduction of Aromatic Nitro Groups

| Method | Reagents | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C (or PtO₂, Ni) | Clean reaction, high yields, can be done in flow | Requires specialized equipment for H₂ gas | masterorganicchemistry.com |

| Metal/Acid Reduction | Fe/HCl or Sn/HCl | Inexpensive, robust | Requires stoichiometric amounts of metal, workup can be cumbersome | masterorganicchemistry.com |

Stereoselective Synthesis and Enantiomeric Resolution Approaches

The presence of a stereocenter in this compound has prompted the exploration of various strategies to obtain enantiomerically pure forms of the compound. These approaches can be broadly categorized into asymmetric synthesis, where the chiral center is created selectively, and enantiomeric resolution, where a racemic mixture is separated into its constituent enantiomers.

A common and effective method for creating stereocenters is through the use of chiral auxiliaries . These are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. One of the most widely used classes of chiral auxiliaries is the oxazolidinones, as popularized by Evans. nih.govsigmaaldrich.com In a typical application, an N-acyloxazolidinone is prepared from the carboxylic acid and the chiral auxiliary. The resulting imide can then be deprotonated to form a chiral enolate, which subsequently undergoes diastereoselective alkylation. uwo.caresearchgate.net The chiral auxiliary then can be cleaved to yield the desired enantiomerically enriched carboxylic acid. For instance, a chiral N-acyloxazolidinone derived from 2-(4-nitrophenyl)acetic acid could be alkylated with an ethyl halide to introduce the ethyl group at the alpha-position with high diastereoselectivity. Subsequent hydrolysis of the auxiliary would furnish the enantiomerically enriched 2-(4-nitrophenyl)butanoic acid. The high diastereoselectivity is often attributed to the steric hindrance provided by the substituent on the oxazolidinone ring, which directs the incoming electrophile to one face of the enolate. nih.gov

Another powerful technique for obtaining enantiomerically pure compounds is enzymatic kinetic resolution . This method utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture. nih.govalmacgroup.com For carboxylic acids like 2-(4-nitrophenyl)butanoic acid, the resolution is often performed on their corresponding esters. A racemic mixture of the methyl or ethyl ester of the acid can be subjected to hydrolysis by a lipase (B570770), such as Candida antarctica lipase B (CAL-B) or Candida rugosa lipase (CRL). nih.gov The enzyme will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. The resulting mixture of the enantiomerically enriched acid and the unreacted ester can then be separated by conventional methods. The efficiency of such resolutions is often high, yielding products with excellent enantiomeric excess (ee). nih.gov The choice of lipase and reaction conditions, such as solvent and temperature, can significantly influence the enantioselectivity of the process. almacgroup.com

Diastereomeric salt formation is a classical and still widely used method for the resolution of racemic carboxylic acids. nih.govontosight.airesearchgate.net This technique involves reacting the racemic acid with an enantiomerically pure chiral base, such as an amine, to form a pair of diastereomeric salts. ontosight.airesearchgate.net These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. nih.gov Once separated, the individual diastereomeric salts can be treated with an acid to regenerate the enantiomerically pure carboxylic acid. Commonly used chiral resolving agents include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic amines like (R)- or (S)-1-phenylethylamine. ontosight.ai The success of this method depends on finding a suitable chiral base that forms well-crystalline diastereomeric salts with a significant difference in solubility.

| Method | Principle | Key Reagents/Components | Advantages | Disadvantages |

|---|---|---|---|---|

| Chiral Auxiliary (e.g., Oxazolidinones) | Temporary incorporation of a chiral molecule to direct a diastereoselective reaction. nih.govsigmaaldrich.com | (S)-4-(Phenylmethyl)-2-oxazolidinone, n-Butyllithium, Ethyl iodide orgsyn.org | High diastereoselectivity, predictable stereochemical outcome. uwo.ca | Requires additional steps for attachment and removal of the auxiliary. nih.gov |

| Enzymatic Kinetic Resolution | Enzyme-catalyzed stereoselective transformation of one enantiomer in a racemic mixture. nih.govalmacgroup.com | Lipases (e.g., CAL-B, CRL), Racemic ester of the acid nih.gov | High enantioselectivity, mild reaction conditions. almacgroup.com | Maximum theoretical yield for one enantiomer is 50%, requires screening of enzymes and conditions. |

| Diastereomeric Salt Formation | Formation of separable diastereomeric salts with a chiral resolving agent. ontosight.airesearchgate.net | Chiral amines (e.g., (R)-1-phenylethylamine, brucine) ontosight.ai | Well-established and scalable method. | Trial-and-error process to find a suitable resolving agent, may require multiple crystallizations. nih.gov |

Design and Synthesis of Chemically Modified this compound Derivatives

The chemical modification of this compound allows for the creation of a diverse range of derivatives with potentially altered physical, chemical, and biological properties. These modifications often target the carboxylic acid moiety, the aromatic ring, or the alkyl chain.

A common modification is the conversion of the carboxylic acid group into esters and amides . Ester derivatives can be synthesized through Fischer esterification, reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Alternatively, reaction with an alkyl halide in the presence of a base can yield the corresponding ester. Amide derivatives are typically prepared by first activating the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine. ontosight.ai These ester and amide derivatives are often synthesized to explore their potential as prodrugs, where the modification can improve properties such as lipophilicity and membrane permeability. nih.gov The ester or amide linkage can then be cleaved in vivo by metabolic enzymes to release the active carboxylic acid.

The nitro group on the phenyl ring is another key site for chemical modification. For instance, the nitro group can be reduced to an amine, which can then be further functionalized. This reduction opens up a plethora of synthetic possibilities, including the formation of sulfonamides or the introduction of other substituents through diazotization reactions. The resulting amino derivatives can be used to synthesize a variety of heterocyclic compounds or to couple the molecule to other moieties of interest.

Furthermore, modifications can be made to the butanoic acid side chain. For example, introducing other functional groups or altering the length of the alkyl chain can lead to new analogues with different steric and electronic properties. These modifications can be crucial for modulating the biological activity of the resulting compounds. For instance, the synthesis of butanamide derivatives with various substituents has been explored for their potential antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai

| Derivative Type | General Structure | Synthetic Approach | Potential Application |

|---|---|---|---|

| Ester Derivatives | R-COOR' | Fischer esterification or reaction with alkyl halides. | Prodrugs with enhanced lipophilicity. nih.gov |

| Amide Derivatives | R-CONR'R'' | Activation of the carboxylic acid followed by reaction with an amine. ontosight.ai | Modulation of biological activity, potential for targeted delivery. ontosight.ai |

| Amino Derivatives (from nitro reduction) | R(NH2)-... | Reduction of the nitro group using reagents like SnCl2/HCl or catalytic hydrogenation. | Intermediates for further functionalization (e.g., sulfonamides, heterocycles). |

Mechanistic Investigations of Nitroaryl Reactivity

The reactivity of the nitroaryl group in this compound is a focal point of mechanistic studies. This includes understanding the electron transfer processes involving the nitro group and the photochemical reactions of the nitrophenoxy moiety.

The nitro group of nitroaromatic compounds can undergo a six-electron reduction to form nitroso, N-hydroxylamino, and finally amino functional groups. nih.gov These transformations are typically catalyzed by nitroreductases, which act by donating electrons to the nitro group. nih.gov This can occur through a radical mechanism involving single electron transfers or by a two-electron transfer equivalent to a hydride transfer. nih.gov

The reduction process can be influenced by the molecular structure. For instance, the introduction of an electron-donating amino group can impede further reduction of a remaining nitro group. nih.gov In some cases, intramolecular electron transfer can occur from another part of the molecule to the more electron-affinic nitro group. The intermediates in this reduction sequence, such as the hydroxylamine (B1172632) derivative, are of significant interest as they can undergo further reactions. nih.gov The initial reduction of the nitro group to a nitroso intermediate is often the rate-limiting step, with the subsequent reduction to the hydroxylamino intermediate occurring much more rapidly. nih.gov

The photochemistry of nitrophenoxy moieties is complex and can lead to the degradation of the molecule. researchgate.netnih.gov Upon absorption of light, nitroaromatic compounds can transition to an excited state, initiating a series of photochemical processes. fiveable.me These primary processes can include bond cleavage, electron transfer, and energy transfer. fiveable.me

For some nitroaromatic compounds, the orientation of the nitro group relative to the aromatic ring influences their photoreactivity. researchgate.net Following photoabsorption, excited state intramolecular hydrogen transfer (ESIHT) can occur, leading to the formation of an aci-nitro transient. nih.gov This process involves the transfer of a hydrogen atom from an ortho-substituent to the nitro group, accompanied by a redistribution of electron density. nih.gov

The degradation of nitrophenoxy compounds can be pH-dependent, with decomposition rates varying at different pH levels. nih.gov The photochemical reaction pathways can also be influenced by the presence of molecular oxygen, which can scavenge radical species and affect the photodegradation quantum yield. researchgate.net The degradation products can include compounds like p-nitroaniline and various aldehydes and carboxylic acids. nih.gov

The study of related 2-nitrobenzyl compounds has identified key intermediates in their photorelease mechanisms, including aci-nitro transients, 1,3-dihydrobenz[c]isoxazol-1-ol derivatives, and 2-nitrosobenzyl hemiacetals. acs.org These findings suggest that the reaction pathways for substrate release from such protecting groups are more complex than previously thought. acs.org

Reaction Kinetics and Thermodynamic Analysis of Synthetic Pathways

The synthesis of this compound and its analogs involves specific reaction conditions and proceeds with particular kinetics and thermodynamics. A common synthetic route involves the reaction of a phenol (B47542) with an alkyl halide followed by hydrolysis. For example, a related compound, 2-methyl-2-(4-nitrophenoxy)propanoic acid, is synthesized by reacting 4-nitrophenol with ethyl 2-bromo-2-methylpropionate, followed by the hydrolysis of the resulting ethyl ester. researchgate.netnih.gov

Another synthetic approach for a similar structure, 2-(4-nitrophenyl)butyric acid, involves the nitration of 2-phenylbutyric acid. prepchem.com This reaction is typically carried out at low temperatures using a mixture of nitric acid and sulfuric acid. prepchem.com The reaction mixture is then warmed and poured into ice water to precipitate the product. prepchem.com

The hydrolysis of ester precursors is a key step in many synthetic pathways. The rates of ester hydrolysis are influenced by pH and the structure of the ester. viu.ca Base-catalyzed hydrolysis is a common method, and the rate constants are sensitive to steric and electronic effects. viu.ca For instance, the hydrolysis of ethyl (3S)-3-(4-bromophenyl)butanoate to the corresponding carboxylic acid is achieved using sodium hydroxide (B78521) in a mixture of water and methanol (B129727) at elevated temperatures. orgsyn.org

The table below summarizes kinetic data for the hydrolysis of various esters, illustrating the influence of structure on reaction rates.

| Ester | kA (M⁻¹s⁻¹) | kN (s⁻¹) | kB (M⁻¹s⁻¹) | t½ (pH 7) |

| Methyl acetate | 1.1 x 10⁻⁴ | 1.5 x 10⁻¹⁰ | 0.11 | 2 yr |

| Ethyl acetate | 1.3 x 10⁻⁴ | 1.5 x 10⁻³ | 140 yr | |

| Vinyl acetate | 1.4 x 10⁻⁴ | 1.1 x 10⁻⁷ | 10 | 7 d |

| Phenyl acetate | 7.8 x 10⁻⁵ | 6.6 x 10⁻⁸ | 1.4 | 38 d |

| 2,4-Dinitrophenyl acetate | 1.1 x 10⁻⁵ | 94 | 10 h | |

| Chloromethyl acetate | 8.5 x 10⁻⁵ | 2.1 x 10⁻⁷ | 140 | |

| Dichloromethyl acetate | 2.3 x 10⁻⁴ | 1.5 x 10⁻⁵ | 2.8 x 10³ | |

| Trichloromethyl acetate | 1.8 x 10⁻³ | 1.3 x 10⁴ | 4 min | |

| Data adapted from a study on ester hydrolysis rates at 25°C. viu.ca |

Enzymatic and Biocatalytic Transformation Mechanisms

Enzymes play a crucial role in the transformation of this compound and its analogs, particularly in hydrolysis and nitro group reduction.

The hydrolysis of ester and amide analogues of this compound can be catalyzed by enzymes. Lipases and esterases are known to catalyze the hydrolysis of esters. diva-portal.org The mechanism often involves the formation of an acyl-enzyme intermediate. diva-portal.org For p-nitrophenyl esters, the reaction with the thiolase enzyme OleA involves the transfer of the acyl group to an active site cysteine. nih.gov This is followed by either a Claisen condensation or hydrolysis of the acyl-enzyme intermediate. nih.gov

Amide hydrolysis is generally slower than ester hydrolysis due to the greater resonance stabilization of the amide bond. uregina.ca The mechanism of amide hydrolysis can be complex and pH-dependent. uregina.caresearchgate.net In the absence of enzymes, amide hydrolysis can be catalyzed by acid or base. uregina.ca For secondary amides at moderate pH, the rate-determining step is often the C-N bond dissociation. uregina.ca

The table below presents hydrolysis data for various amides.

| Amide | Hydrolysis Conditions | Half-life |

| Pronamide | Neutral | ~700 yrs |

| Data adapted from a study on amide hydrolysis. viu.ca |

Bioreductive enzymes, specifically nitroreductases, are responsible for the reduction of the nitro group in nitroaromatic compounds. nih.gov These enzymes can be oxygen-sensitive (type II) or oxygen-insensitive (type I). nih.gov Type I nitroreductases reduce nitroaromatics via two-electron transfers, regardless of the presence of oxygen, yielding nitroso, hydroxylamino, or amino derivatives. nih.gov In contrast, type II enzymes typically produce a nitro anion radical that can be re-oxidized by oxygen in a futile cycle. nih.gov

The reduction of the nitro group often proceeds stepwise, with the initial two-electron transfer to form the nitroso intermediate being the rate-limiting step. nih.gov Some nitroreductases exhibit chemoselectivity, reducing the nitro group to the hydroxylamino stage without further reduction to the amine. nih.gov This has been observed with nitroreductases from organisms like Ralstonia eutropha JMP134. nih.gov

Metabolic Transformations and In Vitro Stability

The metabolic fate and stability of a xenobiotic compound are critical determinants of its pharmacokinetic profile and biological activity. For this compound, while direct experimental data is not extensively available in public literature, its metabolic transformations can be predicted based on its structural features and established biochemical pathways for similar compounds. The primary sites for metabolic activity on this molecule are anticipated to be the nitro group, the ether linkage, and the butanoic acid side chain.

Predicted Metabolic Pathways

The metabolism of xenobiotics typically occurs in two phases. Phase I reactions introduce or expose functional groups, and Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion. wuxiapptec.com

Phase I Transformations:

Nitroreduction: The aromatic nitro group is susceptible to reduction, a reaction catalyzed by various enzymes, including cytosolic and microsomal nitroreductases, as well as cytochrome P450 (P450) enzymes under hypoxic conditions. nih.govdoaj.orgfrontiersin.org This process involves a six-electron reduction that sequentially forms nitroso, N-hydroxylamino, and ultimately, amino metabolites. nih.gov The gut microbiota can also play a significant role in the reduction of nitroaromatic compounds. acs.org The resulting primary amine, 2-(4-aminophenoxy)butanoic acid, would be more amenable to subsequent Phase II conjugation reactions.

Ether Bond Cleavage (O-Dealkylation): The ether linkage between the phenyl ring and the butanoic acid moiety is a likely target for oxidative cleavage by cytochrome P450 monooxygenases. nih.govnih.gov This reaction, known as O-dealkylation, would break the ether bond, yielding two primary metabolites: 4-nitrophenol and, presumably, 2-hydroxybutanoic acid. This pathway is common for alkyl aryl ethers. nih.gov The cleavage of similar phenoxy herbicides has been documented, highlighting this as a probable metabolic route.

Fatty Acid β-Oxidation: The butanoic acid side chain is structurally analogous to a short-chain fatty acid and may be a substrate for the mitochondrial β-oxidation pathway. nih.govnih.gov This catabolic process involves a cycle of four enzymatic reactions that shorten the acyl-CoA chain by two carbons per cycle. nih.govnih.gov For this compound, this would likely first require activation to its coenzyme A (CoA) thioester. One cycle of β-oxidation would then convert it to 2-(4-nitrophenoxy)acetyl-CoA, which would then be hydrolyzed to 2-(4-nitrophenoxy)acetic acid.

Phase II Conjugation:

The parent compound, and more commonly its Phase I metabolites, can undergo Phase II conjugation reactions. The hydroxyl group of 4-nitrophenol, a potential key metabolite, is readily conjugated with glucuronic acid (via UDP-glucuronosyltransferases, UGTs) or sulfate (B86663) (via sulfotransferases, SULTs) to form highly water-soluble glucuronide and sulfate conjugates. cdc.gov These conjugation reactions are a major detoxification pathway for phenolic compounds. cdc.gov The carboxylic acid group of the parent molecule or its β-oxidation product could also potentially form glucuronide conjugates.

The following table summarizes the potential metabolic transformations for this compound.

| Reaction Type | Potential Enzyme(s) Involved | Substrate | Potential Metabolite(s) |

| Phase I: Nitroreduction | Nitroreductases, Cytochrome P450 | This compound | 2-(4-Aminophenoxy)butanoic acid |

| Phase I: Ether Cleavage | Cytochrome P450 (O-dealkylation) | This compound | 4-Nitrophenol, 2-Hydroxybutanoic acid |

| Phase I: β-Oxidation | Acyl-CoA Synthetase, β-oxidation enzymes | This compound | 2-(4-Nitrophenoxy)acetic acid |

| Phase II: Glucuronidation | UDP-glucuronosyltransferases (UGTs) | 4-Nitrophenol | 4-Nitrophenol glucuronide |

| Phase II: Sulfation | Sulfotransferases (SULTs) | 4-Nitrophenol | 4-Nitrophenol sulfate |

In Vitro Stability

The metabolic stability of a compound is a measure of its susceptibility to biotransformation and is typically assessed using various in vitro test systems derived from metabolically active tissues, primarily the liver. wuxiapptec.comwuxiapptec.com These assays measure the rate of disappearance of the parent compound over time when incubated with these biological matrices. bioivt.com The results are used to calculate key parameters like the intrinsic clearance (CLint) and half-life (t½), which help predict the compound's in vivo pharmacokinetic behavior. wuxiapptec.combioivt.com

Commonly used in vitro systems for assessing metabolic stability include:

Liver Microsomes: These are subcellular fractions containing vesicles of the endoplasmic reticulum. wuxiapptec.com They are rich in Phase I enzymes, particularly the cytochrome P450 (CYP) superfamily, making them a standard tool for evaluating CYP-mediated metabolism. wuxiapptec.comresearchgate.net

Liver S9 Fraction: This fraction contains both microsomal and cytosolic enzymes. wuxiapptec.com Therefore, in addition to Phase I enzymes, it also contains many Phase II enzymes (like SULTs) and other cytosolic enzymes, offering a broader view of metabolic potential. wuxiapptec.comresearchgate.net

Hepatocytes: These are intact liver cells that contain the full complement of metabolic enzymes and cofactors for both Phase I and Phase II reactions. xenotech.com They are considered the "gold standard" for in vitro metabolism studies as they most closely represent the metabolic environment of the liver in vivo. xenotech.com

The table below outlines the characteristics of the primary in vitro systems used to evaluate metabolic stability.

| In Vitro System | Cellular Components | Metabolic Phases Covered | Common Applications |

| Liver Microsomes | Endoplasmic Reticulum Vesicles | Primarily Phase I (CYP, FMO) | High-throughput screening of CYP-mediated metabolism, intrinsic clearance for Phase I. wuxiapptec.comresearchgate.net |

| Liver S9 Fraction | Microsomes + Cytosol | Phase I and most Phase II | Broader metabolic profiling including cytosolic enzymes. wuxiapptec.comresearchgate.net |

| Hepatocytes (Suspension or Plated) | Intact Liver Cells | Phase I and Phase II | "Gold standard" for predicting hepatic clearance, studying transporters, and metabolite identification. xenotech.com |

| Liver Cytosol | Cytoplasmic fluid and soluble enzymes | Some Phase I (e.g., reductases) and Phase II (e.g., SULTs, GSTs) | Investigating metabolism by non-microsomal enzymes. wuxiapptec.com |

Advanced Computational and Theoretical Studies of 2 4 Nitrophenoxy Butanoic Acid

Quantum Chemical Investigations and Electronic Structure Analysis

Quantum chemical methods are pivotal in elucidating the electronic structure and reactivity of molecules. For 2-(4-nitrophenoxy)butanoic acid, these computational tools provide insights into its fundamental properties, guiding further experimental and theoretical exploration.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. DFT calculations, particularly using the B3LYP hybrid functional, are instrumental in determining the optimized molecular geometry and predicting the reactivity of this compound. semanticscholar.orgresearchgate.net The process begins with the optimization of the molecule's structure to find its lowest energy conformation. This optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data where available. researchgate.net

The reactivity of the molecule can be further understood by calculating various global reactivity descriptors. These include ionization potential, electron affinity, chemical hardness, chemical potential, electronegativity, and the electrophilicity index. semanticscholar.org These parameters provide a quantitative measure of the molecule's stability and its propensity to react with other chemical species. For instance, a lower chemical hardness suggests higher reactivity. The influence of solvent on these reactivity descriptors can also be studied using models like the Polarizable Continuum Model (PCM), which has shown that solvation can alter the values of these descriptors. researchgate.net

Frontier Molecular Orbital (FMO) Theory: HOMO/LUMO Energetics and Spatial Distribution

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. semanticscholar.orgresearchgate.net A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability. researchgate.net

For this compound, the HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The spatial distribution of these orbitals reveals the most probable regions for electrophilic and nucleophilic attacks, respectively. researchgate.netrsc.org The distribution of the HOMO and LUMO across the molecular structure is crucial; for instance, the substitution position of donor and acceptor groups in relation to the dominant regions of the HOMO and LUMO can significantly impact the molecule's electronic properties and efficiency in various applications. rsc.org The energies of these frontier orbitals can be experimentally correlated with electrochemical data, such as oxidation and reduction potentials obtained from cyclic voltammetry. rsc.org

Table 1: Key Quantum Chemical Parameters for this compound (Illustrative)

| Parameter | Description | Typical Information Obtained |

| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Provides bond lengths, bond angles, and dihedral angles. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | An indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Global Reactivity Descriptors | Parameters like chemical hardness, potential, and electrophilicity index. | Quantify the overall reactivity and stability of the molecule. |

Note: The specific values for these parameters would be obtained from detailed DFT calculations for this compound.

Electrostatic Potential Surfaces and Charge Distribution Analysis

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions represent positive potential (electron-poor areas, prone to nucleophilic attack).

Natural Bond Orbital (NBO) or Natural Population Analysis (NPA) is used to calculate the charge distribution on individual atoms. semanticscholar.org This analysis provides insights into the intramolecular charge transfer and the nature of the chemical bonds within the molecule. For this compound, this would reveal how the electron-withdrawing nitro group and the carboxylic acid moiety influence the electron density across the entire structure. Hirshfeld surface analysis and 2D fingerprint plots can also be employed to investigate intermolecular interactions and surface reactivity in the crystalline state. semanticscholar.org

Molecular Modeling and Simulation Methodologies

Molecular modeling and simulation techniques offer dynamic perspectives on the behavior of this compound, particularly its interactions with biological macromolecules and its conformational flexibility.

Molecular Docking for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein, to form a stable complex. nih.gov This method is crucial in drug discovery for predicting the binding affinity and mode of interaction of a small molecule like this compound with a biological target. nih.govresearchgate.net The process involves a search algorithm that generates various poses of the ligand in the receptor's binding site and a scoring function that evaluates the fitness of each pose. nih.govmdpi.com

Successful docking studies can identify key amino acid residues involved in the interaction, such as those forming hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. For example, in studies of similar compounds, key residues have been identified that are crucial for stabilizing the ligand-receptor complex. The binding energy calculated from docking can provide a qualitative estimate of the binding affinity. mdpi.com To ensure the reliability of the docking protocol, it is often validated by redocking a known ligand into its co-crystallized protein structure to see if the computational method can reproduce the experimental binding pose. mdpi.com

Molecular Dynamics Simulations for Conformational Ensemble Characterization

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. mdpi.com MD simulations are used to characterize the conformational ensemble of this compound, both in solution and when bound to a receptor. chemrxiv.orgresearchgate.net This is particularly important for flexible molecules, as it provides a more realistic representation of their behavior in a biological environment. chemrxiv.org

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Enzymatic Reaction Pathways

The enzymatic degradation or transformation of xenobiotic compounds like this compound is of significant environmental and pharmacological interest. Understanding the intricate mechanisms of these enzyme-catalyzed reactions at an electronic level is crucial for applications ranging from bioremediation to drug metabolism studies. Combined Quantum Mechanics/Molecular Mechanics (QM/MM) simulations have emerged as a powerful tool to elucidate these complex processes. nih.govresearchgate.net

In a typical QM/MM study of an enzyme-catalyzed reaction involving this compound, the active site, including the substrate and key catalytic residues, is treated with a high-level QM method, such as Density Functional Theory (DFT). nih.gov This allows for an accurate description of the electronic rearrangements that occur during bond breaking and formation. The remainder of the protein and the surrounding solvent are modeled using a classical MM force field, which accounts for the influence of the broader enzymatic environment on the reaction. nih.gov

For instance, the hydrolysis of the ether linkage in this compound by a hypothetical hydrolase could be investigated. The QM region would encompass the butanoic acid moiety, the ether oxygen, the nitrophenyl group, and the side chains of catalytic amino acids (e.g., aspartate, glutamate, or histidine). The simulation would aim to map the potential energy surface of the reaction, identifying the transition state structures and calculating the activation energy barriers for each step. bris.ac.uk This provides a detailed, dynamic picture of the catalytic mechanism.

A plausible enzymatic reaction pathway for the cleavage of the ether bond in this compound, as elucidated by QM/MM simulations, might involve the following key steps:

| Step | Description | Key Interacting Residues (Hypothetical) |

| 1. Substrate Binding | This compound docks into the active site of the enzyme. | Arginine, Tyrosine |

| 2. Nucleophilic Attack | A nucleophilic residue (e.g., a deprotonated serine or cysteine) in the enzyme's active site attacks the carbon atom of the butanoic acid moiety adjacent to the ether oxygen. | Serine, Cysteine |

| 3. Formation of Tetrahedral Intermediate | A transient, high-energy tetrahedral intermediate is formed. | Oxyanion hole residues |

| 4. Protonation of the Leaving Group | A proton is transferred from a protonated residue (e.g., histidine) to the oxygen atom of the nitrophenoxy group, facilitating its departure as 4-nitrophenol (B140041). | Histidine |

| 5. Collapse of the Intermediate | The tetrahedral intermediate collapses, leading to the formation of a covalent enzyme-substrate intermediate and the release of 4-nitrophenol. | |

| 6. Hydrolysis of the Acyl-Enzyme Intermediate | A water molecule, activated by a general base (e.g., a histidine residue), attacks the carbonyl carbon of the acyl-enzyme intermediate, regenerating the free enzyme and releasing butanoic acid. | Histidine, Water |

This table presents a hypothetical reaction pathway based on common enzymatic mechanisms for ester and ether hydrolysis. The specific residues and intermediates would need to be confirmed by detailed QM/MM studies for a particular enzyme.

Computational Drug Design and Virtual Screening Frameworks

The structural features of this compound, including its aromatic ring, carboxylic acid group, and nitro functionality, make it an interesting scaffold for computational drug design and discovery efforts.

De Novo Design of Novel Chemical Scaffolds

De novo design algorithms aim to construct novel molecules with desired properties from scratch, often by assembling molecular fragments within the constraints of a target's binding site. Starting with the core structure of this compound, these methods can be employed to generate a library of new chemical entities with potentially improved binding affinity, selectivity, or pharmacokinetic properties for a specific biological target.

The process typically involves:

Scaffold Hopping or Decoration : The this compound scaffold can be either replaced with a different core structure that maintains key pharmacophoric features (scaffold hopping) or decorated with various functional groups at different positions.

Fragment Linking : Alternatively, fragments with desirable properties can be placed in favorable positions within the target's active site and then linked together to form a coherent molecule.

Scoring and Optimization : The newly generated molecules are then scored based on their predicted binding affinity, drug-likeness, and synthetic accessibility.

For example, using the phenoxybutanoic acid core as a starting point, a de novo design program could explore modifications such as:

Replacing the nitro group with other electron-withdrawing or hydrogen-bonding moieties.

Altering the length and branching of the butanoic acid chain.

Introducing substituents on the phenyl ring to enhance interactions with specific pockets in the target's active site.

| Design Strategy | Potential Modification on this compound Scaffold | Rationale |

| Scaffold Decoration | Substitution of the nitro group with a cyano or trifluoromethyl group. | To modulate electronic properties and explore different hydrogen bonding interactions. |

| Scaffold Hopping | Replacement of the phenyl ether with a bioisosteric linker like an amide or a sulfonamide. | To improve metabolic stability and explore new binding orientations. |

| Fragment Growing | Extension of the butanoic acid chain with a heterocyclic ring. | To access additional binding pockets and increase ligand-receptor interactions. |

This table provides hypothetical examples of how de novo design strategies could be applied to the this compound scaffold.

Ligand-Based and Structure-Based Virtual Screening

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.netnih.gov Both ligand-based and structure-based approaches can be utilized in the context of this compound and its analogs.

Ligand-Based Virtual Screening (LBVS) relies on the knowledge of other molecules that are active against a particular target. researchgate.net If a set of compounds structurally similar to this compound are known to have a specific biological activity, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for activity. Large chemical databases can then be screened to find other molecules that match this pharmacophore. nih.gov

Structure-Based Virtual Screening (SBVS) , on the other hand, requires the three-dimensional structure of the biological target, which can be obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or through computational modeling. nih.govnih.gov In this approach, candidate molecules from a library are computationally "docked" into the binding site of the target. A scoring function is then used to estimate the binding affinity of each molecule, and the top-ranking compounds are selected for further experimental testing. nih.gov If this compound is identified as a hit from an initial screen, SBVS can be used to screen for analogs with improved potency or to understand its binding mode in detail.

| Virtual Screening Method | Input Requirement | Principle | Application for this compound |

| Ligand-Based Virtual Screening (LBVS) | A set of known active molecules with structural similarity. | Based on the principle that similar molecules have similar biological activities. A pharmacophore model is generated from the active compounds. | To identify novel compounds with similar pharmacophoric features to a biologically active derivative of this compound. |

| Structure-Based Virtual Screening (SBVS) | 3D structure of the biological target. | Docking of a library of compounds into the target's binding site and ranking them based on a scoring function. | To identify compounds from a large library that are predicted to bind to a specific enzyme or receptor, using this compound as a reference or starting point. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 4 Nitrophenoxy Butanoic Acid Analogues

Systematic Modification and Characterization of the Nitrophenyl Moiety

The nitrophenyl group is a key structural feature of 2-(4-nitrophenoxy)butanoic acid, and its modification has profound effects on the molecule's electronic and steric properties. The nitro group, being strongly electron-withdrawing, influences the acidity of the carboxylic acid and the molecule's ability to interact with biological targets.

Systematic modifications often involve altering the substituents on the phenyl ring. For instance, the nitro group can be reduced to an amino group (-NH2), which is electron-donating and would likely alter the compound's interaction with receptors and enzymes. Another common modification is the introduction of other substituents, such as a methyl group, as seen in 2-(4-Methyl-2-nitrophenoxy)butanoic acid . Such changes can affect the compound's herbicidal or antimicrobial activity by altering its selectivity or potency.

Studies on related phenoxy-based compounds, such as 2-phenoxybenzamides, have shown that the nature and position of substituents on the phenoxy ring are critical for biological activity. mdpi.com Replacing a fluoro substituent with other groups significantly impacts antiplasmodial activity, indicating that the electronic landscape of this ring is a key determinant of efficacy. mdpi.com Similarly, the synthesis of various phenoxyacetic acid congeners, which are structurally related to the title compound, is a common strategy to explore SAR. mdpi.com

The characterization of these new analogues involves a suite of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the position of substituents on the aromatic ring, while mass spectrometry verifies the molecular weight of the newly synthesized compound. patsnap.commdpi.com

Table 1: SAR of Modifications to the Nitrophenyl Moiety

| Modification | Analogue Example | Potential Impact on Activity/Properties | Citation |

|---|---|---|---|

| Addition of a methyl group | 2-(4-Methyl-2-nitrophenoxy)butanoic acid | Alters selectivity and potency of herbicidal activity. | |

| Reduction of nitro to amino group | 2-(4-Aminophenyl)butanoic acid | Changes electronic properties from electron-withdrawing to electron-donating, altering target interactions. | |

| Replacement of nitro group | 2-(4-Chlorophenoxy)acetic acid (related compound) | Modifies electronic and steric profile, influencing binding affinity. | mdpi.com |

| Shifting substituent position | 3- and 4-substituted phenoxy analogues | Significantly changes biological activity, demonstrating positional importance. | mdpi.com |

Exploration of Substituent Effects on the Butanoic Acid Side Chain

The butanoic acid side chain is another critical component for modification. Its length, branching, and the presence of functional groups can influence the compound's solubility, lipophilicity, and how it fits into a binding pocket.

One analogue, 2-Methyl-2-(4-nitrophenoxy)propanoic acid , features a methylated and shortened side chain compared to the parent structure. nih.gov This compound was investigated for its potential antidyslipidemic activity, indicating that modifications to the acid side chain can steer the compound's therapeutic application. nih.gov The synthesis of various biphenyl (B1667301) butanoic acid derivatives for SAR exploration often involves modifying this chain to improve binding affinity by better filling the active site of a target enzyme. nih.gov

Table 2: SAR of Modifications to the Butanoic Acid Side Chain

| Modification | Analogue Example | Potential Impact on Activity/Properties | Citation |

|---|---|---|---|

| Methylation of alpha-carbon | 2-Methyl-2-(4-nitrophenoxy)propanoic acid | Alters steric bulk and potential for metabolic stability; explored for antidyslipidemic activity. | nih.gov |

| Change in chain attachment point | 3-(4-nitrophenyl)butanoic acid | Modifies molecular geometry and orientation in a binding site. | nih.gov |

| Addition of functional groups | 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid | Introduces new interaction points (e.g., hydrogen bonding) and alters polarity. | celluars.comsigmaaldrich.com |

| Esterification of carboxylic acid | Ethyl 2-bromo-2-methylpropionate (synthetic precursor) | Increases lipophilicity, can act as a prodrug that is hydrolyzed in vivo to the active acid form. | nih.gov |

Conformational Analysis and its Influence on Molecular Recognition

The three-dimensional conformation of a molecule is paramount for its ability to recognize and bind to a biological target. Conformational analysis of this compound analogues, often aided by X-ray crystallography, reveals key structural features that govern their interactions.

In the crystal structure of the related compound 2-Methyl-2-(4-nitrophenoxy)propanoic acid , molecules are linked into centrosymmetric dimers through strong hydrogen bonds between the carboxylic acid groups. nih.gov These dimers are further connected into chains by weaker interactions, and the packing is stabilized by offset π–π stacking between adjacent benzene (B151609) rings. nih.gov This demonstrates that both strong and weak non-covalent interactions dictate the supramolecular assembly, which can be a model for how these molecules interact with protein surfaces.

Studies of other flexible acid derivatives, such as 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic acid , show that the molecular backbone can be significantly kinked or twisted. mdpi.com The conformation is flexible, with notable torsion angles between the phenyl ring and the amide group, as well as along the carbon chain. mdpi.com This conformational flexibility allows the molecule to adopt different shapes, which can be crucial for fitting into a binding site. The way these molecules pack in a crystal, often forming tapes or chains through hydrogen bonding, provides insight into the key interactions that could be replicated in a ligand-receptor complex. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR modeling is a computational technique that seeks to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov This method is widely used to predict the activity of new compounds without the need for their synthesis and testing. researchgate.net

For a series of this compound analogues, a QSAR model would be developed by first calculating a set of molecular descriptors for each compound. nih.gov These descriptors are numerical values that represent different aspects of the molecule's structure, such as its size, shape, lipophilicity (e.g., logP), and electronic properties (e.g., dipole moment, atomic charges). mdpi.comnih.gov

The next step involves using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates a selection of these descriptors with the measured biological activity (e.g., IC50 values). nih.govfrontiersin.org A robust QSAR model, validated through methods like leave-one-out cross-validation, can offer insights into the structural determinants of activity and be used to predict the potency of virtual compounds. researchgate.net For instance, QSAR studies on related phenoxyacetic acids have successfully modeled properties like skin permeability and binding to human serum albumin, identifying lipophilicity and hydrogen bonding potential as key factors. mdpi.com

Table 3: Examples of Molecular Descriptors for QSAR Modeling

| Descriptor Class | Specific Descriptor Example | Property Represented | Citation |

|---|---|---|---|

| Topological | Kier Shape Index (κ) | Molecular shape and size. | researchgate.net |

| Electronic | Dipole Moment | Polarity and charge distribution of the molecule. | nih.gov |

| Thermodynamic | LogP | Lipophilicity/hydrophobicity, influences membrane permeability. | mdpi.commdpi.com |

| Quantum Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability, reactivity. | nih.gov |

| Constitutional | Molecular Weight | The overall size of the molecule. | nih.gov |

Pharmacophore Elucidation and Derivation for Rational Design

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular recognition with a specific biological target. Elucidating the pharmacophore for a class of compounds is a crucial step in rational drug design.

The pharmacophore for this compound analogues can be derived from the SAR data. Key features would likely include:

A Hydrogen Bond Acceptor: The nitro group.

An Aromatic Ring: The phenyl ring, which can engage in π-π stacking.

A Hydrogen Bond Donor/Acceptor: The ether oxygen linking the phenyl and butanoic acid moieties.

A Negatively Ionizable Feature: The carboxylic acid group, which is typically deprotonated at physiological pH and can form ionic bonds or strong hydrogen bonds.

A Hydrophobic Region: The ethyl group of the butanoic acid side chain.

By analyzing a series of active and inactive analogues, one can refine this model. For example, SAR studies on 2-phenoxybenzamides revealed that a 4-fluorophenoxy group and specific substitution patterns on an adjacent ring were advantageous for activity. mdpi.com This information helps to define the precise spatial arrangement and electronic requirements of the pharmacophore. Once a validated pharmacophore model is established, it can be used as a 3D query to screen virtual compound libraries to identify novel molecules that fit the model and are therefore likely to be active, guiding the synthesis of more potent and selective compounds.

Mechanistic Insights into Molecular Target Interactions of 2 4 Nitrophenoxy Butanoic Acid Analogues

Identification and Validation of Biological Macromolecular Targets

Research into the biological targets of 2-(4-nitrophenoxy)butanoic acid analogues has pointed towards a potential role as enzyme inhibitors. While direct targets of the parent compound are not extensively documented, studies on structurally similar molecules provide significant leads.

One of the most promising identified targets for analogues is kynurenine 3-monooxygenase (KMO) , a key enzyme in the tryptophan metabolism pathway. Inhibition of KMO is a therapeutic strategy for several neurodegenerative diseases as it can decrease the production of neurotoxic metabolites. Studies on 4-phenyl-4-oxo-butanoic acid derivatives, which share a similar butanoic acid core, have shown them to be inhibitors of KMO. Furthermore, an analogue, 2-Methyl-2-(4-nitrophenoxy)propanoic acid, has been noted for its potential antidyslipidemic activity, suggesting an interaction with metabolic enzymes.

Another area of investigation for nitrophenoxy derivatives is their antimicrobial properties. While the specific macromolecular targets are not fully elucidated, it is hypothesized that these compounds may inhibit enzymes essential for the survival of various pathogens. The broad applicability of some analogues in pharmaceutical and agricultural research underscores their potential to interact with a diverse range of enzymes and proteins. For instance, 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid is utilized in biochemical research to investigate its interactions with various enzymes and proteins, aiding in the understanding of metabolic pathways. nih.govchemimpex.com

Table 1: Potential Biological Targets of this compound Analogues

| Analogue | Potential Biological Target | Implied Biological Activity |

| 4-Phenyl-4-oxo-butanoic acid derivatives | Kynurenine 3-monooxygenase (KMO) | Neuroprotection |

| 2-Methyl-2-(4-nitrophenoxy)propanoic acid | Not specified | Antidyslipidemic |

| Nitrophenoxy derivatives | Not specified | Antimicrobial |

| 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid | Various enzymes and proteins | Diverse metabolic modulation |

Characterization of Enzyme Inhibition Mechanisms (e.g., DNA Intercalation, Specific Enzyme Inhibition)

The mechanisms by which this compound analogues exert their effects are thought to involve specific enzyme inhibition and potentially other interactions like DNA intercalation.

Enzyme Inhibition: For analogues targeting KMO, the inhibition is likely competitive, where the compound competes with the natural substrate, L-kynurenine, for binding to the enzyme's active site. This is a common mechanism for inhibitors that are structurally similar to the enzyme's substrate. The inhibition of amylolytic enzymes by other compounds, such as polysaccharides, has been shown to be reversible and competitive, a model that could potentially apply to some actions of the nitrophenoxybutanoic acid analogues. frontiersin.org The inhibition kinetics for these types of interactions can be characterized by determining the inhibition constant (Ki), which reflects the affinity of the inhibitor for the enzyme. frontiersin.org

DNA Intercalation: While direct evidence for DNA intercalation by this compound is not available, the presence of a planar aromatic nitrophenoxy group suggests this as a possible mechanism of action. DNA intercalating agents are typically flat aromatic molecules that can insert themselves between the base pairs of the DNA double helix. This can lead to a variety of cellular effects, including the inhibition of DNA replication and transcription, and can trigger pathways leading to cell death. nih.gov For example, other nitroaromatic compounds, such as derivatives of 3-nitro-1,8-naphthalic acid, have been shown to bind to DNA via intercalation. nih.gov These compounds increase the length of DNA upon binding, a hallmark of intercalation. nih.gov Further studies, such as those employing scanning force microscopy, could definitively determine if this compound or its analogues interact with DNA in this manner. gatech.edu

Binding Mode Analysis with Recombinant Proteins and Enzymes

Understanding the precise binding mode of a compound to its target protein is crucial for rational drug design. For analogues of this compound, while direct binding studies with recombinant proteins are limited, insights can be drawn from structural studies of related compounds.

For instance, the crystal structure of 2-Methyl-2-(4-nitrophenoxy)propanoic acid reveals how these molecules can interact with each other through hydrogen bonds and π–π stacking interactions. nih.gov These same types of interactions are critical for the binding of ligands to the active sites of proteins. In the context of KMO, a potential target, molecular modeling and docking studies could elucidate the specific interactions between the nitrophenoxybutanoic acid scaffold and the amino acid residues in the enzyme's active site. Such studies on other KMO inhibitors have provided detailed maps of the binding pocket.

Molecular modeling of other ligand-receptor complexes, such as the neurokinin-2 receptor, demonstrates how a combination of homology modeling and knowledge-based docking can reveal the topographical features of a binding pocket and the key molecular determinants for ligand binding and selectivity. nih.gov A similar approach could be applied to understand the interaction of this compound analogues with their putative protein targets.

Modulation of Cellular Pathways and Signaling Networks (e.g., Apoptosis Induction, Mitochondrial Membrane Potential, Autophagy, Topoisomerase Inhibition)

The interaction of this compound analogues with their molecular targets can trigger a cascade of events within the cell, leading to the modulation of various signaling pathways.

Apoptosis Induction and Mitochondrial Membrane Potential: Apoptosis, or programmed cell death, is a critical process in development and tissue homeostasis. Mitochondria play a central role in the intrinsic apoptotic pathway. nih.gov A key event in this pathway is the loss of mitochondrial membrane potential (ΔΨm), which can lead to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. The synthetic retinoid N-(4-hydroxyphenyl)retinamide (4HPR), for example, induces apoptosis by promoting the production of reactive oxygen species and subsequent mitochondrial permeability transition. nih.gov It is plausible that nitrophenoxybutanoic acid analogues could induce apoptosis through a similar mitochondria-dependent mechanism.

Autophagy: Autophagy is a cellular process involving the degradation of cellular components via lysosomes. It can be a survival mechanism under stress, but can also lead to cell death. Some small molecules can induce autophagy. For example, butyrate, a short-chain fatty acid, has been shown to activate autophagy in colon cancer cells. nih.gov Given the structural similarity, it is conceivable that this compound could also modulate autophagic pathways. Chemical inducers of autophagy can enhance the clearance of mutant proteins in neurodegenerative diseases, suggesting a potential therapeutic application for compounds that can modulate this pathway. nih.gov

Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription. wikipedia.org They are well-established targets for anticancer drugs. Topoisomerase inhibitors can be classified as poisons, which stabilize the transient enzyme-DNA complex, leading to DNA strand breaks and apoptosis. wikipedia.org Novel bacterial topoisomerase inhibitors (NBTIs) have been developed that target DNA gyrase and topoisomerase IV. nih.gov Some of these inhibitors contain amide linkages and have shown potent dual-target inhibition. nih.gov Given the aromatic nature of the nitrophenoxy group, it is possible that analogues of this compound could function as topoisomerase inhibitors, either by intercalating into DNA or by binding directly to the enzyme.

Table 2: Investigated Cellular Pathways and Potential Effects of Analogues

| Cellular Pathway | Potential Effect of Analogues | Example from Related Compounds |

| Apoptosis | Induction via mitochondrial pathway | N-(4-hydroxyphenyl)retinamide induces apoptosis through mitochondrial ROS production. nih.gov |

| Mitochondrial Membrane Potential | Depolarization | Loss of ΔΨm is a key event in apoptosis. |

| Autophagy | Induction or inhibition | Butyrate induces autophagy in colon cancer cells. nih.gov |

| Topoisomerase Inhibition | Inhibition of DNA replication and transcription | Amide-containing NBTIs are potent dual-target inhibitors of bacterial topoisomerases. nih.gov |

Analytical Method Development and Advanced Characterization for 2 4 Nitrophenoxy Butanoic Acid Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of 2-(4-nitrophenoxy)butanoic acid, offering deep insights into its molecular architecture and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In ¹H NMR spectroscopy, the protons of this compound exhibit characteristic chemical shifts and coupling patterns. docbrown.info The protons on the aromatic ring, the butanoic acid chain, and the carboxylic acid group each resonate at distinct frequencies, allowing for their precise assignment. docbrown.info For instance, the acidic proton of the carboxyl group is typically highly deshielded. libretexts.org The integration of the signal areas corresponds to the ratio of protons in different environments within the molecule. docbrown.info

Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxyl H | ~10-13 | - |

| Aromatic H (adjacent to -O-) | ~6.9-7.2 | ~115-120 |

| Aromatic H (adjacent to -NO₂) | ~8.1-8.3 | ~140-145 |

| Methine H (-CH-) | ~4.5-5.0 | ~70-75 |

| Methylene H (-CH₂-) | ~1.8-2.2 | ~30-35 |

| Methyl H (-CH₃) | ~0.9-1.2 | ~10-15 |

| Carbonyl C | - | ~170-180 |

| Aromatic C (ipso to -O-) | - | ~155-160 |

| Aromatic C (ipso to -NO₂) | - | ~140-145 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound by analyzing their characteristic vibrational modes. nih.gov

The IR spectrum of this compound displays several key absorption bands. docbrown.info A broad O-H stretching vibration from the carboxylic acid group is typically observed in the region of 2500-3300 cm⁻¹, often overlapping with C-H stretching vibrations. libretexts.orgdocbrown.info The presence of a strong C=O stretching band around 1700-1725 cm⁻¹ is indicative of the carbonyl group in the carboxylic acid. docbrown.info Additionally, characteristic peaks for the nitro group (N-O stretching) and the ether linkage (C-O stretching) will be present, further confirming the compound's structure. docbrown.info The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of vibrations that is unique to the molecule. docbrown.info

Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR absorptions are seen for polar bonds like C=O, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. This can be particularly useful for analyzing the aromatic ring and the carbon backbone of the molecule.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700-1725 |

| Alkyl | C-H Stretch | 2850-2960 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Nitro Group | N-O Asymmetric Stretch | 1500-1550 |

| Nitro Group | N-O Symmetric Stretch | 1300-1350 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule. The presence of the nitrophenyl chromophore gives rise to characteristic absorption bands in the UV-Vis spectrum.

The electronic spectrum is expected to show absorptions corresponding to π → π* transitions of the aromatic ring and n → π* transitions associated with the nitro group and the carbonyl group of the carboxylic acid. The position and intensity of these absorption maxima can be influenced by the solvent polarity. This technique is also valuable for quantitative analysis, as the absorbance is directly proportional to the concentration of the compound in solution, following the Beer-Lambert law.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns of this compound. bldpharm.com

In a typical mass spectrum, a molecular ion peak ([M]⁺) corresponding to the intact molecule is observed, which confirms the molecular weight of the compound. docbrown.info For this compound (C₁₀H₁₁NO₅), the predicted monoisotopic mass is approximately 225.06372 Da. uni.lu